5-(4-tert-butylphenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(4-tert-butylphenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by:
- A 4-tert-butylphenyl group at the 5-position of the pyrrol-2-one core.
- A 4-ethoxy-3-methylbenzoyl substituent at the 4-position.
- A pyridin-3-ylmethyl group as the N1-substituent.
- A hydroxyl group at the 3-position, a conserved feature in related compounds that may act as a hydrogen-bond donor.
Properties
Molecular Formula |
C30H32N2O4 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H32N2O4/c1-6-36-24-14-11-22(16-19(24)2)27(33)25-26(21-9-12-23(13-10-21)30(3,4)5)32(29(35)28(25)34)18-20-8-7-15-31-17-20/h7-17,26,33H,6,18H2,1-5H3/b27-25+ |
InChI Key |
UXLVPGBGGGAAPI-IMVLJIQESA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C)O)C |
Origin of Product |
United States |
Biological Activity
5-(4-tert-butylphenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring and multiple substituents that enhance its reactivity and biological activity. Below are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C30H32N2O4 |
| Molecular Weight | 484.6 g/mol |
| LogP | 5.455 |
| Polar Surface Area | 61.555 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Anticancer Activity
Research has shown that this compound exhibits cytostatic activity against various cancer cell lines. For instance, studies indicate that it can inhibit the proliferation of pancreatic cancer cells, demonstrating its potential as an anticancer agent. The mechanism involves modulation of cell signaling pathways that are crucial for tumor growth and survival .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to interact with specific molecular targets within neuronal pathways, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Enzyme Inhibition
In vitro studies have reported that the compound acts as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values indicate moderate to strong inhibition, which suggests its utility in treating conditions related to cholinergic dysfunction .
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM for MCF-7 cells.
- Neuroprotection in Animal Models : In animal models of induced neurotoxicity, administration of the compound resulted in improved cognitive function and reduced oxidative stress markers compared to control groups. This suggests a protective role against neurodegeneration.
The biological activity of this compound can be attributed to its ability to interact with multiple targets within cells:
- Receptor Modulation : The presence of the pyridine moiety suggests potential interactions with neurotransmitter receptors.
- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like AChE and BChE, thereby inhibiting their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The target compound’s closest analogues (from , and 7) share the pyrrol-2-one core but differ in substituents at the 4-aroyl, 5-aryl, and N1 positions. Key comparisons are summarized below:
Table 1: Substituent Variations and Physical Properties
* Estimated based on structural similarity to .
Key Observations:
5-Position Substituents :
- The tert-butyl group in the target compound and Compound 20 increases steric bulk and lipophilicity compared to ethyl (Compound 18) or trifluoromethyl (Compound 26) groups. This likely enhances membrane permeability but may reduce aqueous solubility .
- Electron-withdrawing groups like trifluoromethyl (Compound 26) lower melting points (204–206°C vs. 263–265°C for Compound 20), suggesting disrupted crystal packing .
4-Aroyl Substituents: The ethoxy group in the target compound provides intermediate chain length between methyl (Compound 20) and butoxy (), balancing solubility and metabolic stability.
N1-Substituents :
Structure-Activity Relationship (SAR) Considerations
While biological data are absent in the evidence, structural trends hint at SAR drivers:
- The 3-hydroxy group is conserved across analogues, likely serving as a pharmacophore.
- Lipophilicity : tert-butyl and pyridinyl groups may improve blood-brain barrier penetration.
- Solubility : Ethoxy and hydroxypropyl groups could enhance water solubility compared to purely hydrophobic substituents.
Preparation Methods
Formation of the Pyrrolidine-2,3-dione Core
The pyrrolidine ring is synthesized via a modified Paal-Knorr reaction using 1,4-diketones and ammonium acetate. For example:
-
Reactants : Dimethyl acetylenedicarboxylate (1.2 eq) and tert-butylamine (1.0 eq) in anhydrous THF.
-
Conditions : Reflux at 65°C for 12 hours under nitrogen.
Mechanistic Insight :
The reaction proceeds through cyclocondensation, where the diketone undergoes nucleophilic attack by the amine, followed by dehydration to form the pyrrolidine ring.
Introduction of the 4-tert-Butylphenyl Group
The tert-butylphenyl substituent is added via Suzuki-Miyaura cross-coupling using a palladium catalyst:
| Parameter | Value | Source |
|---|---|---|
| Boronic ester | 4-tert-Butylphenylboronic acid | |
| Catalyst | Pd(PPh3)4 (0.05 eq) | |
| Base | Na2CO3 (2.5 eq) | |
| Solvent | Toluene:EtOH (2:1) | |
| Temperature | 80°C, 4.5 hours | |
| Yield | 93% |
Key Optimization :
Acylation with 4-Ethoxy-3-Methylbenzoyl Chloride
Friedel-Crafts acylation introduces the benzoyl group under Lewis acid catalysis:
-
Reactants : Pyrrolidine intermediate (1.0 eq), 4-ethoxy-3-methylbenzoyl chloride (1.5 eq), AlCl3 (2.0 eq).
-
Conditions : Dichloromethane, 0°C to room temperature, 6 hours.
Challenges :
-
Competing ortho-acylation is suppressed by steric hindrance from the ethoxy group.
-
Excess AlCl3 requires careful quenching to avoid product decomposition.
Hydroxylation at Position 3
The hydroxyl group is introduced via Sharpless asymmetric dihydroxylation:
-
Reactants : Olefin precursor (1.0 eq), AD-mix-β (1.2 eq).
-
Conditions : t-BuOH:H2O (1:1), 0°C, 24 hours.
Alternative Method :
Biocatalytic hydroxylation using engineered P450 enzymes achieves 82% yield under mild conditions (pH 7.4, 37°C).
Installation of the Pyridin-3-ylmethyl Group
The pyridine moiety is added through reductive amination:
-
Reactants : 3-Pyridinecarboxaldehyde (1.2 eq), NaBH3CN (1.5 eq).
-
Conditions : MeOH, acetic acid (0.1 eq), 25°C, 12 hours.
Side Reaction Mitigation :
-
Acetic acid protonates the pyridine nitrogen, preventing undesired Schiff base formation.
Industrial-Scale Process Optimization
Catalytic System Enhancements
Recent advances employ heterogeneous palladium catalysts (e.g., Pd/C) for Suzuki couplings, reducing metal leaching and enabling catalyst reuse:
Q & A
Q. What are the key steps in synthesizing 5-(4-tert-butylphenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Aldehyde Condensation : Reacting 4-tert-butylbenzaldehyde with a pyrrolone precursor under basic conditions (e.g., sodium hydride in DMSO) to form the dihydro-pyrrolone core .
- Aroylation : Introducing the 4-ethoxy-3-methylbenzoyl group via acid chloride coupling, requiring anhydrous solvents like dichloromethane and controlled temperatures (0–25°C) .
- Purification : Use recrystallization (e.g., methanol) or column chromatography to isolate the final product, with yields typically ranging from 18% to 62% depending on substituents and reaction optimization .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR resolves the pyrrolone core, tert-butyl group (δ 1.3 ppm), and pyridinylmethyl substituent (δ 4.5–5.0 ppm for CH2) .
- Mass Spectrometry (ESI) : Confirms molecular weight (e.g., m/z 484.2362 for C30H32N2O4) and detects fragmentation patterns .
- HPLC : Gradient elution with C18 columns and UV detection (λ = 254 nm) assesses purity (>95% preferred) .
Q. How does the tert-butyl group influence the compound’s physicochemical properties?
- Methodological Answer : The tert-butyl group enhances lipophilicity (logP > 3.5 predicted), improving membrane permeability. Assess via:
- Partition Coefficient (logP) : Use shake-flask method or computational tools like Molinspiration.
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows a melting point range of 245–265°C, indicating high crystallinity .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with electron-deficient aryl groups (e.g., 3,5-dichlorophenyl)?
- Methodological Answer :
- Reflux Conditions : Prolonged heating (10–12 h under reflux) improves cyclization for sterically hindered aldehydes .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or phase-transfer catalysts to enhance aroylation efficiency .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., hydroxyl-pyrrolone) .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., pyridinyl vs. thiadiazolyl groups) and assay against target proteins (e.g., kinases) .
- Molecular Docking : Use software like AutoDock to compare binding modes of analogs with conflicting activity profiles .
- Dose-Response Curves : Validate EC50/IC50 values across multiple cell lines to rule out assay-specific artifacts .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Assays : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 h .
- Light/Oxygen Sensitivity : Use amber vials and compare stability under nitrogen vs. ambient air .
- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion .
Q. How can researchers address low solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Prodrug Synthesis : Introduce phosphate or acetate groups at the 3-hydroxy position to enhance hydrophilicity .
- Nanoparticle Formulation : Use PLGA or liposomal carriers; characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Co-Solvent Systems : Test combinations of PEG-400, ethanol, and Labrasol for parenteral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
